molecular formula C13H17FN2O3 B14836869 Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate

Katalognummer: B14836869
Molekulargewicht: 268.28 g/mol
InChI-Schlüssel: VUKHODCEIPLOSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C11H13FN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the formyl and fluoro groups on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Eigenschaften

Molekularformel

C13H17FN2O3

Molekulargewicht

268.28 g/mol

IUPAC-Name

tert-butyl N-[2-(6-fluoro-4-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI-Schlüssel

VUKHODCEIPLOSD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.